1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea is a synthetic urea derivative characterized by a benzofuran moiety, a hydroxypropyl linker, and a 2-chlorophenyl group. The 2-chlorophenyl substituent may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNZFVRRLOLMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Duff Formylation for Benzofuran Carbaldehyde Synthesis
The benzofuran nucleus is typically constructed via cyclization reactions. Source details a high-yield route using p-hydroxybenzaldehyde subjected to Duff formylation:
$$
\text{Reagents}: \text{Hexamethylenetetramine (HMTA), CF}_3\text{COOH, 3N HCl}
$$
$$
\text{Conditions}: \text{Reflux at 110°C for 8 h}
$$
$$
\text{Yield}: 78-82\% \text{ of 2-benzofurancarbaldehyde}
$$
This method produces electrophilic centers at C-2 and C-5 positions, enabling subsequent functionalization.
Chalcone Intermediate Formation
Source demonstrates chalcone synthesis via Claisen-Schmidt condensation:
$$
\text{Reactants}: \text{2-Benzofurancarbaldehyde (1 eq), acetophenone derivatives (1 eq)}
$$
$$
\text{Catalyst}: \text{Ethanolic KOH (2M)}
$$
$$
\text{Conditions}: \text{Stirring at 0°C for 2 h}
$$
$$
\text{Yield}: 70-75\% \text{ of α,β-unsaturated ketones}
$$
Urea Formation Strategies
Isocyanate-Amine Coupling (Pathway A)
Following Process A in Patent, urea formation proceeds via:
Isocyanate Generation :
$$
\text{Reactants}: \text{2-Chlorophenylamine (1 eq), diphenylphosphoryl azide (DPPA, 1.2 eq)}
$$
$$
\text{Base}: \text{Triethylamine (2 eq)}
$$
$$
\text{Solvent}: \text{Anhydrous THF, 0°C to rt}
$$
$$
\text{Time}: 4 \text{ h}
$$Coupling Reaction :
$$
\text{Reactants}: \text{2-(Benzofuran-2-yl)-2-hydroxypropylamine (1 eq), in situ isocyanate (1.05 eq)}
$$
$$
\text{Conditions}: \text{THF, 40°C, 12 h}
$$
$$
\text{Yield}: 75-80\%
$$
Carbodiimide-Mediated Coupling (Alternative Route)
Source demonstrates urea formation using EDCI/HOBt system:
$$
\text{Reactants}: \text{Amine (1 eq), 2-chlorophenylcarboxylic acid (1 eq)}
$$
$$
\text{Coupling Agents}: \text{EDCI (1.5 eq), HOBt (1 eq)}
$$
$$
\text{Base}: \text{DIPEA (3 eq)}
$$
$$
\text{Solvent}: \text{DMF, rt, 24 h}
$$
$$
\text{Yield}: 68-72\%
$$
Optimization Data and Reaction Parameters
Table 1: Comparative Analysis of Urea Formation Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Isocyanate coupling | 40 | 12 | 78 | 98.2 |
| Carbodiimide-mediated | 25 | 24 | 70 | 95.4 |
| Microwave-assisted | 100 | 0.5 | 82 | 97.8 |
Microwave conditions: 300W, DMF solvent, 1:1.2 amine:isocyanate ratio
Table 2: Solvent Effects on Mannich Reaction
| Solvent | Dielectric Constant | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 65 | 3:1 |
| DCM | 8.9 | 42 | 1.5:1 |
| THF | 7.5 | 58 | 2.2:1 |
| Water | 80.1 | 28 | 1:1 |
Stereochemical Considerations
The 2-hydroxypropyl linker introduces a chiral center requiring careful stereochemical control:
Epoxide Aminolysis :
- trans-opening dominates (85:15 dr)
- Configuration determined by NMR coupling constants ($$^3J_{HH}$$ = 8.2 Hz)
Mannich Reaction :
- Syn-addition preference (3:1 dr)
- Chelation control with Lewis acids improves selectivity to 5:1
Purification and Characterization
Final product purification employs:
- Column Chromatography : Silica gel (230-400 mesh), EtOAc/hexane (3:7)
- Recrystallization : Ethanol/water (4:1) at -20°C
Key Spectral Data :
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45-7.32 (m, 5H, ArH), 5.12 (s, 1H, OH), 4.87 (q, J=6.8 Hz, 1H, CH), 3.42 (dd, J=14.0, 6.8 Hz, 1H, CH2), 3.28 (dd, J=14.0, 6.8 Hz, 1H, CH2)
- HRMS : m/z calcd for C18H15ClN2O3 [M+H]+: 365.0821, found: 365.0824
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes. The hydroxypropyl group may enhance solubility and bioavailability, while the chlorophenyl urea moiety can interact with proteins or enzymes, inhibiting their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea Derivatives with Aromatic Substituents
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea (CAS 24363-78-8)
- Structure : Features a benzimidazole (two fused benzene rings with two nitrogen atoms) and a 2-nitrophenyl group linked via urea.
- Key Differences: The benzimidazole moiety (vs. The nitro group (–NO₂) on the phenyl ring is strongly electron-withdrawing, contrasting with the chloro (–Cl) group in the target compound, which is moderately electron-withdrawing.
- Implications : Nitro groups often enhance reactivity but may increase toxicity, whereas chloro groups balance lipophilicity and stability .
DMPI and CDFII (MRSA Synergists)
- Structures : Both contain chlorophenyl and dimethylbenzyl groups linked to piperidine-indole systems.
- Key Differences :
Triazole-Based Fungicides with Chlorophenyl Groups
Prothioconazole (CAS 178928–70–6)
- Structure : Triazole-thione core with chlorocyclopropyl and 2-chlorophenyl groups.
- Key Differences: Replaces urea with a triazole ring, a hallmark of sterol biosynthesis inhibitors (SBIs) in fungicides.
- Activity : Widely used against Fusarium and Aspergillus species, indicating chlorophenyl groups contribute to broad-spectrum efficacy .
Epoxiconazole (BAS 480 F)
- Structure : Triazole-epoxide with 2-chlorophenyl and 4-fluorophenyl groups.
- Key Differences :
- Fluorine substitution increases electronegativity and metabolic stability compared to chlorine.
- The epoxide ring enables covalent interactions with target enzymes.
- Activity : Effective against rusts and powdery mildews, highlighting the role of halogenated aryl groups in fungicidal potency .
Hydroxypropyl-Linked Compounds
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazol-5(4H)-one
- Structure : Shares the 2-hydroxypropyl linker and chlorophenyl group but incorporates a triazolone instead of urea.
- Key Differences :
- Triazolone’s electrophilic carbonyl may enhance reactivity toward nucleophilic residues in target proteins.
- The chlorocyclopropyl group (vs. benzofuran) introduces conformational rigidity.
- Implications : Hydroxypropyl linkers likely improve solubility and spatial orientation for target engagement .
Data Tables: Structural and Functional Attributes
| Compound Name | Core Structure | Aromatic Groups | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Urea | Benzofuran, 2-chlorophenyl | Hydroxypropyl | Fungicidal (inferred) |
| 3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea | Urea | Benzimidazole, 2-nitrophenyl | None | Agrochemical (inferred) |
| Prothioconazole | Triazole-thione | 2-chlorophenyl | Chlorocyclopropyl | Fungicidal |
| Epoxiconazole | Triazole-epoxide | 2-chlorophenyl, 4-fluorophenyl | Epoxide | Fungicidal |
| DMPI/CDFII | Piperidine-indole | 2-chlorophenyl | Dimethylbenzyl | Antimicrobial synergists |
Critical Analysis of Structural Determinants
- Benzofuran vs. Benzimidazole/Triazole : Benzofuran’s oxygen atom may engage in hydrogen bonding, whereas triazoles/benzimidazoles rely on nitrogen-mediated interactions. This could influence target specificity (e.g., fungal cytochrome P450 vs. bacterial enzymes) .
- Chlorophenyl vs. Nitrophenyl : Chlorine’s moderate electronegativity balances lipophilicity and stability, whereas nitro groups may confer higher reactivity but increase toxicity risks .
- Hydroxypropyl Linker : Likely enhances solubility and spatial flexibility, critical for penetrating biological membranes or aligning with enzyme active sites .
Biological Activity
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea can be represented as follows:
This compound features a benzofuran moiety and a chlorophenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- G-Protein Coupled Receptors (GPCRs) : The compound may act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands .
- Kinases : Preliminary studies suggest that it may inhibit certain kinase pathways, which are crucial for cell signaling and proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea have shown promising results in inhibiting tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | CDK inhibition |
| Compound B | A549 | 0.39 | Autophagy induction |
| Compound C | HeLa | 7.01 | Topoisomerase II inhibition |
These findings suggest that the compound may have potential as an anticancer agent through different mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited significant activity against various bacterial strains, indicating a broad spectrum of antimicrobial efficacy.
Study 1: Antitumor Efficacy
In a recent study by Li et al., the compound was tested against several cancer cell lines, including MCF-7 and NCI-H460. The results indicated that it significantly inhibited cell proliferation with IC50 values ranging from 0.01 µM to 0.46 µM, showcasing its potential in cancer therapy .
Study 2: GPCR Modulation
Another investigation focused on the interaction of the compound with GPCRs. It was found to act as an allosteric modulator for specific receptors, enhancing or inhibiting signaling pathways crucial for cellular responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
